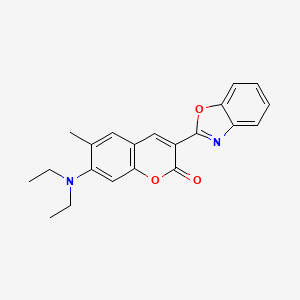

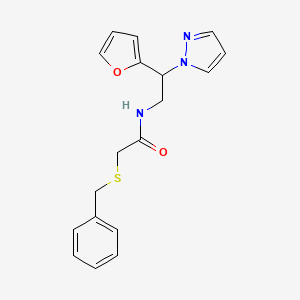

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EMI56 es un compuesto químico conocido por sus potentes efectos inhibitorios sobre las proteínas mutantes del receptor del factor de crecimiento epidérmico (EGFR). Es un derivado de EMI1 y ha demostrado una mayor eficacia contra los triple mutantes de EGFR, lo que lo convierte en un compuesto valioso en la investigación del cáncer de pulmón de células no pequeñas (NSCLC) resistente a los fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de EMI56 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: La estructura central de EMI56 se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central a través de reacciones de sustitución.

Purificación: El producto final se purifica mediante técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de producción industrial

En un entorno industrial, la producción de EMI56 implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.

Análisis de las reacciones químicas

Tipos de reacciones

EMI56 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: EMI56 puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en EMI56, alterando sus propiedades químicas.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales en la molécula de EMI56.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de EMI56 con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas.

Aplicaciones de la investigación científica

EMI56 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: EMI56 se utiliza como compuesto modelo para estudiar los efectos de las modificaciones del grupo funcional en la inhibición de EGFR.

Biología: Se emplea en ensayos basados en células para investigar el papel de EGFR en la señalización celular y la progresión del cáncer.

Medicina: EMI56 es un posible agente terapéutico para el tratamiento del NSCLC resistente a los fármacos, y se utiliza en estudios preclínicos para evaluar su eficacia y seguridad.

Industria: EMI56 se utiliza en el desarrollo de nuevos inhibidores de EGFR y como compuesto de referencia en los procesos de control de calidad.

Análisis De Reacciones Químicas

Types of Reactions

EMI56 undergoes several types of chemical reactions, including:

Oxidation: EMI56 can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on EMI56, altering its chemical properties.

Substitution: Substitution reactions are used to introduce different functional groups into the EMI56 molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of EMI56 with modified functional groups, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

EMI56 has a wide range of scientific research applications, including:

Chemistry: EMI56 is used as a model compound to study the effects of functional group modifications on EGFR inhibition.

Biology: It is employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.

Medicine: EMI56 is a potential therapeutic agent for treating drug-resistant NSCLC, and it is used in preclinical studies to evaluate its efficacy and safety.

Industry: EMI56 is utilized in the development of new EGFR inhibitors and as a reference compound in quality control processes.

Mecanismo De Acción

EMI56 ejerce sus efectos inhibiendo la actividad de las proteínas mutantes de EGFR. Se une al sitio de unión de ATP de EGFR, evitando la fosforilación y activación de las vías de señalización aguas abajo. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas que albergan mutaciones de EGFR .

Comparación Con Compuestos Similares

Compuestos similares

EMI1: El compuesto padre de EMI56, que tiene una menor potencia contra EGFR mutante.

Gefitinib: Un inhibidor de EGFR utilizado en el tratamiento del NSCLC, pero con diferentes perfiles de resistencia.

Erlotinib: Otro inhibidor de EGFR con un mecanismo de acción distinto y patrones de resistencia.

Singularidad de EMI56

EMI56 destaca por su mayor potencia contra los triple mutantes de EGFR, lo que lo convierte en una herramienta valiosa en el estudio de los cánceres resistentes a los fármacos. Su capacidad para inhibir múltiples mutaciones de EGFR simultáneamente proporciona un espectro de actividad más amplio en comparación con otros inhibidores de EGFR .

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQNORRYAWXDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid](/img/structure/B2545781.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

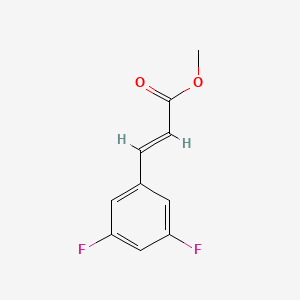

![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)